molecular formula C11H26N2O2 B2717894 (5-Aminopentyl)bis(2-methoxyethyl)amine CAS No. 900717-55-7

(5-Aminopentyl)bis(2-methoxyethyl)amine

Cat. No.: B2717894
CAS No.: 900717-55-7
M. Wt: 218.341
InChI Key: HXVMHFMMRUVJNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine is an organic compound with the molecular formula C11H26N2O2 and a molecular weight of 218.341 g/mol. This compound is commonly used as a ligand in coordination chemistry and in the production of various organic substances.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine typically involves the reaction of pentane-1,5-diamine with 2-methoxyethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors, precise temperature control, and continuous monitoring to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding amides or nitriles.

    Reduction: Reduction reactions can convert the compound into primary amines.

    Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Amides and nitriles.

    Reduction: Primary amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine has a wide range of applications in scientific research, including:

    Chemistry: Used as a ligand in coordination chemistry to form complexes with metals.

    Biology: Investigated for its potential use in biochemical assays and as a building block for biologically active molecules.

    Medicine: Explored for its potential therapeutic applications, including drug delivery systems and as a precursor for pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine involves its ability to form stable complexes with metal ions. This property makes it useful in coordination chemistry and catalysis. The compound interacts with metal ions through its nitrogen atoms, forming chelates that can enhance the reactivity and stability of the metal center.

Comparison with Similar Compounds

Similar Compounds

    Pentane-1,5-diamine: A simpler diamine with similar reactivity but lacks the methoxyethyl groups.

    N,N’-dimethylethylenediamine: Another diamine with different substituents, leading to different chemical properties and applications.

Uniqueness

N’,N’-bis(2-methoxyethyl)pentane-1,5-diamine is unique due to its methoxyethyl groups, which enhance its solubility and reactivity compared to simpler diamines. This makes it particularly useful in applications requiring high solubility and specific reactivity patterns.

Properties

IUPAC Name

N',N'-bis(2-methoxyethyl)pentane-1,5-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H26N2O2/c1-14-10-8-13(9-11-15-2)7-5-3-4-6-12/h3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXVMHFMMRUVJNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN(CCCCCN)CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.